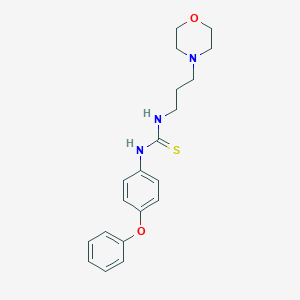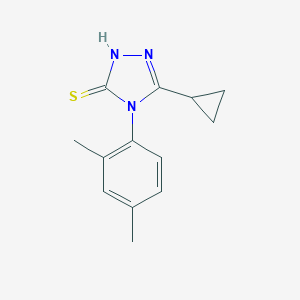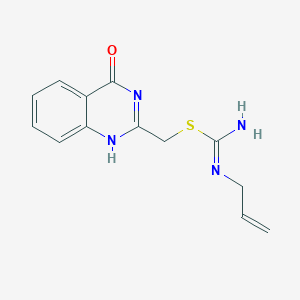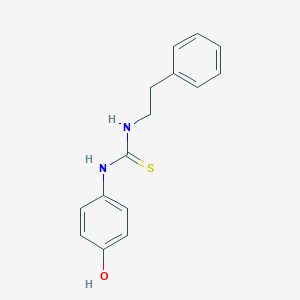
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea, also known as MPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiourea derivatives and has shown promising results in various fields of research, including cancer, inflammation, and neurodegenerative diseases.
科学的研究の応用
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to protect neurons from damage in animal models of Parkinson's disease and Alzheimer's disease.
作用機序
The exact mechanism of action of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea is not fully understood. However, it is believed that N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea exerts its effects by modulating various signaling pathways in cells. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has also been found to modulate the activity of various transcription factors, including nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has also been found to inhibit the activity of various enzymes, including COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. In addition, N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to protect neurons from damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea is its high potency and selectivity towards its target enzymes and signaling pathways. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to be more potent than other thiourea derivatives in inhibiting the activity of COX-2 and iNOS. Another advantage of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea is its low toxicity and side effects. N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea has been found to be well-tolerated in animal models and does not cause any significant toxicity or side effects.
However, there are also some limitations to the use of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea in lab experiments. One of the major limitations is its poor solubility in water and other solvents. This can limit its use in certain experimental settings. Another limitation is its high cost, which can limit its availability for research purposes.
将来の方向性
There are several future directions for the research on N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea. One area of research is the development of more potent and selective derivatives of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea. This can be achieved through structural modifications and optimization of the synthesis method. Another area of research is the investigation of the potential applications of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea in other fields, such as cardiovascular diseases and diabetes. Finally, the development of new delivery methods for N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea, such as nanoparticles and liposomes, can improve its solubility and bioavailability, and expand its potential applications in scientific research.
合成法
The synthesis of N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea involves the reaction of 4-phenoxyaniline and 3-chloropropylmorpholine with thiourea in the presence of a catalyst. The reaction takes place under mild conditions and yields N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea as a white solid with a high yield. The purity of the compound can be increased by recrystallization from a suitable solvent.
特性
製品名 |
N-(3-morpholin-4-ylpropyl)-N'-(4-phenoxyphenyl)thiourea |
|---|---|
分子式 |
C20H25N3O2S |
分子量 |
371.5 g/mol |
IUPAC名 |
1-(3-morpholin-4-ylpropyl)-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C20H25N3O2S/c26-20(21-11-4-12-23-13-15-24-16-14-23)22-17-7-9-19(10-8-17)25-18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2,(H2,21,22,26) |
InChIキー |
IKZBAYPXBRVICX-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
正規SMILES |
C1COCCN1CCCNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)

![2-{[4-(4-butylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B216297.png)
![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B216301.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)
![5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)

![2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one](/img/structure/B216317.png)
![2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one](/img/structure/B216320.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B216323.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216326.png)
![3-phenyl-11-(2-thienyl)-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216327.png)